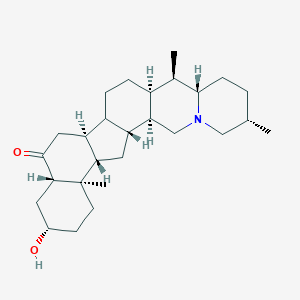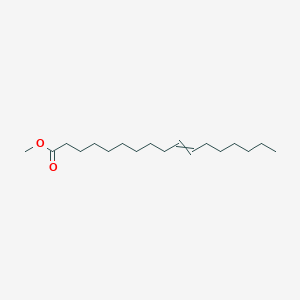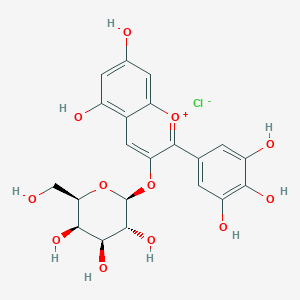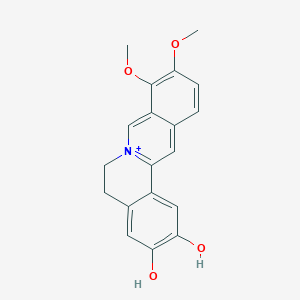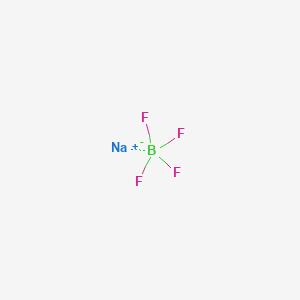
テトラフルオロホウ酸ナトリウム
説明
Sodium tetrafluoroborate (NaBF4) is colorless sodium salt and its crystals belong to the rhombic crystal system. It can be synthesized by reacting tetrafluoroboric acid with sodium carbonate or hydroxide.
科学的研究の応用
金属表面処理およびめっき回路
テトラフルオロホウ酸ナトリウムは、金属の表面特性を向上させる能力により、金属表面処理プロセスで使用されます。 また、基材に金属コーティングを堆積させて、耐食性、電気伝導率、反射率、または外観を向上させるために不可欠なめっき回路にも使用されます .
フラックス
はんだ付けやろう付けでは、テトラフルオロホウ酸ナトリウムはフラックス成分として機能します。 フラックスは、酸化を防止し、表面から不純物を除去することにより、金属の融合を促進する物質であり、これにより、金属片間に強い結合が確保されます .
イオン液体の調製
イオン液体は、室温で液体状態の塩であり、その低揮発性と高い熱安定性により、グリーンケミストリーにおいてさまざまな用途があります。 テトラフルオロホウ酸ナトリウムは、それらの調製における出発物質として使用されます .
三フッ化ホウ素の合成
三フッ化ホウ素は、有機合成やポリマー生産において重要な化学物質です。 テトラフルオロホウ酸ナトリウムは、その合成プロセスにおける前駆体として機能します .
有機合成における触媒作用
テトラフルオロホウ酸ナトリウムは、医薬品や農薬において重要な化合物である3,4-ジヒドロピリミジン-2(1H)-オンおよびチオンを合成するための効率的な触媒として作用します .
変換層の特性の強化
テトラフルオロホウ酸ナトリウムのマグネシウム合金に形成された変換層の特性への影響に関する研究が行われており、耐食性と塗料の付着性を向上させる上で重要です .
陽電子放出断層撮影(PET)イメージング
テトラフルオロホウ酸ナトリウムは、核医学におけるヨウ化ナトリウムシンポーターの活性を追跡するために使用される[18F]テトラフルオロホウ素の合成に関与しています .
生物学的評価
テトラフルオロホウ酸ナトリウムは、[18F]フッ化物との交換標識による医用イメージングでの潜在的な使用について評価されており、診断への応用において有望な結果を示しています .
作用機序
Target of Action
Sodium tetrafluoroborate (NaBF4) is an inorganic compound that primarily targets the tetrafluoroborate anion . This anion is used in organic chemistry for the preparation of salts . It is also used in the synthesis of ionic liquids, where tetrafluoroborate is the anion .
Mode of Action
The mode of action of Sodium tetrafluoroborate is primarily through its decomposition. On heating to its melting point, Sodium tetrafluoroborate decomposes to sodium fluoride and boron trifluoride . This decomposition reaction is represented as:
NaBF4→NaF+BF3NaBF_4 \rightarrow NaF + BF_3NaBF4→NaF+BF3
.Biochemical Pathways
Sodium tetrafluoroborate is used as a catalyst for the synthesis of bis(indolyl)methanes via electrophilic substitution reaction of indoles with aldehydes and ketones . This indicates that it plays a role in the biochemical pathway of electrophilic substitution reactions.
Pharmacokinetics
Urinary clearance was also prominent .
Result of Action
The primary result of Sodium tetrafluoroborate’s action is the production of sodium fluoride and boron trifluoride upon heating . In addition, it serves as a source of the tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts .
Action Environment
Sodium tetrafluoroborate is a salt that forms colorless or white water-soluble rhombic crystals and is soluble in water but less soluble in organic solvents This suggests that its action, efficacy, and stability may be influenced by the solvent environment
Safety and Hazards
Sodium tetrafluoroborate causes severe skin burns and eye damage. It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that it may interact with enzymes, proteins, and other biomolecules that have affinity for these decomposition products.
Cellular Effects
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), which is expressed in the thyroid and other tissues . This suggests that Sodium tetrafluoroborate may have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that the effects of Sodium tetrafluoroborate may change over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), suggesting that it may have dose-dependent effects on NIS-expressing tissues .
Metabolic Pathways
It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may be involved in metabolic pathways involving these salts.
Transport and Distribution
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may be transported and distributed via mechanisms involving these crystals.
Subcellular Localization
It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may localize to subcellular compartments or organelles that have affinity for these crystals.
特性
IUPAC Name |
sodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZTOFHXCFQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBF4, BF4Na | |
| Record name | Sodium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021477 | |
| Record name | Sodium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |
| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13755-29-8 | |
| Record name | Sodium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium fluoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FLUOBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: While [] investigates the antitumor activity of a nano sodium tetrafluoroborate (III) compound against human chronic myeloid leukemia (K742) cells, the specific mechanism of action is not elucidated. Further research is needed to understand how NaBF4 contributes to the observed anticancer effects.
A: [] explores the antibacterial activity of a nano sodium tetrafluoroborate (III) compound, but it doesn't confirm if NaBF4 alone is responsible for this activity. The observed effect could be due to the nano formulation or other components in the synthesized compound.
ANone: The molecular formula of Sodium tetrafluoroborate is NaBF4, and its molecular weight is 109.81 g/mol.
ANone: Common spectroscopic techniques used to characterize NaBF4 include:
- IR spectroscopy: Identifies functional groups and bonding characteristics. [, , , , , ]
- UV/Vis spectroscopy: Provides information on electronic transitions and light absorption properties. []
- 11B-NMR spectroscopy: Characterizes the boron environment within the molecule. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]
A: [] shows that adding NaBF4 to alkaline-silicate electrolytes during plasma electrolytic oxidation of magnesium alloys enhances the corrosion resistance of the protective layer formed. This improvement is attributed to the incorporation of boron and fluorine, likely in the form of Mg(BF4)2, primarily within the barrier layer.
A: [] studied NaBF4 solutions in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and found that electrical conductivity increases with temperature. This relationship is well-described by the Vogel–Fulcher–Tammann equation.
ANone: Yes, NaBF4 is an effective catalyst for various organic reactions. For example, it catalyzes the synthesis of:
- Bis(indolyl)methanes: Through electrophilic substitution reactions of indoles with aldehydes and ketones under solvent-free conditions. []
- 3,4-Dihydropyrimidin-2(1H)-ones and thiones: Through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea. []
A: [] demonstrates that NaBF4 promotes high stereoselectivity in the intramolecular carbofluorination of internal α,β-ynones using Selectfluor. This stereoselectivity arises from the chelation between the tetrafluoroborate anion and the aldehyde oxygen, acting as a directing group.
A: [] utilizes molecular dynamics simulations to analyze the microstructure, IR spectrum, and rotational dynamics of water molecules in NaBF4/water mixtures. The study reveals how water molecule behavior and hydrogen-bond interactions are affected by varying NaBF4 concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



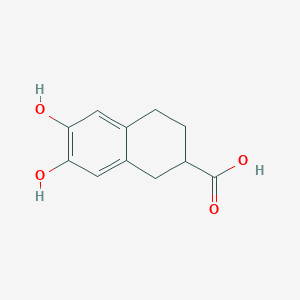
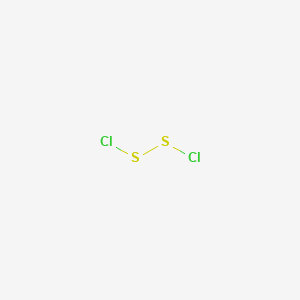




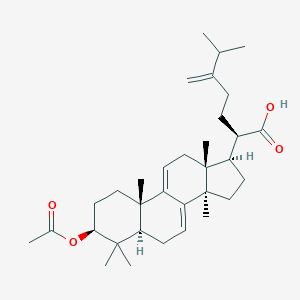
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
